molecular formula C12H9ClN2O3S B14315634 N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide CAS No. 113823-83-9

N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide

Cat. No.: B14315634
CAS No.: 113823-83-9
M. Wt: 296.73 g/mol
InChI Key: KSOYGIQTLKFLTM-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of both sulfonyl and carboxamide functional groups in this molecule makes it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to scale up the synthesis process .

Chemical Reactions Analysis

N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxamide group can enhance binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

N-(Benzenesulfonyl)-2-chloropyridine-4-carboxamide can be compared with other benzenesulfonamide derivatives, such as:

    N-(Benzenesulfonyl)-2-aminopyridine: Similar in structure but with an amino group instead of a carboxamide group, leading to different reactivity and applications.

    N-(Benzenesulfonyl)-4-chlorobenzamide: Contains a benzamide moiety, which affects its chemical properties and biological activity.

    N-(Benzenesulfonyl)-2-chlorobenzamide: Another related compound with a different substitution pattern on the benzene ring .

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in various fields.

Properties

CAS No.

113823-83-9

Molecular Formula

C12H9ClN2O3S

Molecular Weight

296.73 g/mol

IUPAC Name

N-(benzenesulfonyl)-2-chloropyridine-4-carboxamide

InChI

InChI=1S/C12H9ClN2O3S/c13-11-8-9(6-7-14-11)12(16)15-19(17,18)10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

KSOYGIQTLKFLTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

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